4-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Data Deficiency Chemical Procurement Quinazolinone

This 4-chloro-substituted tetrahydroquinazolinone benzamide is a structurally unique probe occupying underexplored chemical space. With no quantitative bioactivity data established against common targets (e.g., HDACs, carbonic anhydrases), it is purpose-fit for proprietary phenotypic screening libraries and in-house SAR programs. Procure as a key intermediate to generate novel quinazoline analogs, or utilize its established SpectraBase fingerprint as an analytical reference standard for LC-MS/NMR method development.

Molecular Formula C17H16ClN3O2
Molecular Weight 329.8 g/mol
Cat. No. B5860475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
Molecular FormulaC17H16ClN3O2
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C17H16ClN3O2/c1-17(2)7-13-12(14(22)8-17)9-19-16(20-13)21-15(23)10-3-5-11(18)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,19,20,21,23)
InChIKeyFPCCSXYBSFQPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight: 4-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide Baseline Characterization


4-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is cataloged as a synthetic heterocyclic compound belonging to the quinazolinone class. Current database records for this exact structure are limited to vendor listings and spectral reference data, with no peer-reviewed primary research literature or patents identified that quantitatively profile its biological or physicochemical properties relative to defined comparators [1]. Consequently, a meaningful evidence-based differentiation cannot be established.

Substitution Risk Analysis: Why 4-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide Cannot Be Interchanged


The lack of quantitative bioactivity data for this specific compound precludes any assessment of substitutability. While structurally related quinazolinone benzamides have been investigated for targets such as histone deacetylases (HDACs) and carbonic anhydrases, no evidence exists to confirm that this specific 4-chloro substitution pattern on the benzamide moiety produces a defined, quantifiable advantage over other halogen or alkyl analogs [1]. Assuming functional interchangeability based on class-level inference alone is unsupported.

Quantitative Differentiation Evidence: 4-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide


No Comparator-Based Evidence Found for 4-chloro Substitution Pattern

An exhaustive search of primary research papers, patents, and authoritative databases yielded no quantitative data for this compound in any assay system with a defined comparator. A proposed class-level inference to HDAC or carbonic anhydrase inhibition is not possible because the specific biological data for this compound is zero, and the immediate structural comparators (e.g., 2-chloro, 3-methyl, or unsubstituted benzamide analogs) also lack reported activity data in the same assay [1].

Data Deficiency Chemical Procurement Quinazolinone

Application Scenarios for 4-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide


Internal Screening Library Expansion for Unexplored Chemical Space

Given the complete absence of published biological data, this compound may serve as a probe for novel target discovery in a proprietary screening library. Its value lies in its structural uniqueness relative to heavily explored quinazoline scaffolds, making it a candidate for phenotypic screening where the objective is to find hits from underexplored chemical space [1].

Synthetic Methodology Development

The compound could be used as a substrate or intermediate in developing new synthetic routes to substituted tetrahydroquinazolines. Its procurement is justifiable only if the aim is to generate novel analogs for a structure-activity relationship (SAR) study designed in-house [1].

Analytical Reference Standard Preparation

If this compound is identified as a metabolite or degradant, it could be procured as an analytical reference standard for LC-MS or NMR method development. The SpectraBase record provides a foundational spectral fingerprint for such an application [2].

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